molecular formula C24H22N2O5 B2952653 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide CAS No. 922029-23-0

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2952653
CAS RN: 922029-23-0
M. Wt: 418.449
InChI Key: COXQIGBJTNPWBK-UHFFFAOYSA-N
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Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms. The molecular formula is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C . The density is 1.39 g/cm3 .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

  • Cyclization Techniques for Benzoxazepines : Research on the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines has demonstrated the utility of cyclization techniques. These compounds were obtained via Lewis acid-mediated cyclizations, highlighting a method that could potentially be applied to the synthesis of related benzoxazepines, including N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide (Katritzky et al., 2001).

  • Aza-Reformatsky Reaction with Cyclic Imines : The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been utilized for the synthesis of chiral derivatives, demonstrating a significant synthetic pathway that might be adaptable for crafting derivatives of the compound , ensuring high yields and enantioselectivities (Munck et al., 2017).

Potential Applications in Drug Development

  • Serotonin-3 (5-HT3) Receptor Antagonists : Studies on structurally related compounds have identified potent serotonin-3 (5-HT3) receptor antagonists, suggesting a potential area of application in addressing conditions such as nausea and vomiting associated with chemotherapy. This hints at possible research directions for evaluating the pharmacological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide in similar domains (Harada et al., 1995).

  • Synthesis of Antidepressant Analogs : Research has demonstrated the synthetic utility of polynitroaromatic compounds for the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, analogs of known antidepressant drugs. This area of synthesis and the resultant biological activity present a promising avenue for exploring the therapeutic potential of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide (Samet et al., 2005).

Mechanism of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . This means it binds to this receptor and inhibits its activity, which can have various effects on the body, depending on the specific physiological role of the receptor.

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-4-26-18-9-5-6-10-20(18)31-19-13-12-15(14-17(19)24(26)28)25-23(27)16-8-7-11-21(29-2)22(16)30-3/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXQIGBJTNPWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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